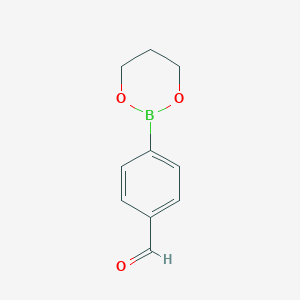

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQBUMNOSGJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

This technical guide provides a comprehensive overview of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited publicly available data for the propane-1,3-diol cyclic ester (CAS 4463-41-6), this guide also includes comparative information on its widely used analogue, the pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 128376-64-7).

Chemical Identity and Properties

This compound, with the CAS number 4463-41-6, is an aromatic compound containing both an aldehyde functional group and a boronic acid protected as a 1,3,2-dioxaborinane.[1][2][3] This structure makes it a valuable reagent in various cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | This compound | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| CAS Number | 4463-41-6[1][3] | 128376-64-7[4] |

| Molecular Formula | C10H11BO3[5] | C13H17BO3[4] |

| Molecular Weight | 190.00 g/mol | 232.09 g/mol [6] |

| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester[5] | 4-Formylphenylboronic acid pinacol ester[7] |

| Appearance | Not specified | White to light yellow crystalline powder[6] |

| Melting Point | Not specified | 59-63 °C[6] |

Synthesis

The synthesis of this compound and its analogues typically involves the esterification of 4-formylphenylboronic acid with the corresponding diol (propane-1,3-diol for the primary compound and pinacol for the tetramethyl derivative).

Experimental Protocol: General Synthesis of Aryl Boronate Esters

A general procedure for the synthesis of aryl boronate esters from aryl boronic acids is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve the arylboronic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, THF, or dichloromethane).

-

Addition of Diol: Add the diol (1-1.2 equivalents) to the solution.

-

Dehydration: To drive the reaction to completion, water must be removed. This can be achieved by azeotropic distillation with a Dean-Stark apparatus if using toluene, or by the addition of a dehydrating agent such as anhydrous magnesium sulfate or sodium sulfate.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Boronic acid derivatives, particularly their stable ester forms, are cornerstone reagents in modern organic synthesis. Their primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[8][9]

Suzuki-Miyaura Cross-Coupling Reaction

The aldehyde functionality and the boronate ester group in this compound and its analogues make them ideal bifunctional building blocks. The boronate ester participates in the Suzuki-Miyaura coupling, while the aldehyde group can be used for subsequent transformations such as reductive amination, Wittig reactions, or aldol condensations. This versatility is highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl boronate ester:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), the aryl boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 0.01-0.05 equivalents), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, which is typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Other Applications

Beyond the Suzuki coupling, these compounds are utilized in:

-

Materials Science: As building blocks for covalent organic frameworks (COFs) and other functional materials. The aldehyde groups can undergo condensation reactions to form porous, crystalline polymers with applications in gas storage, catalysis, and sensing.

-

Fluorescent Probes: The aromatic core and the reactive aldehyde group allow for the synthesis of fluorescent probes for biological imaging.[6][10][11]

Signaling Pathways and Experimental Workflows

The primary utility of this compound in a biological context is as a synthetic intermediate for creating molecules that can interact with various signaling pathways. The specific pathway targeted depends on the final structure of the molecule synthesized using this building block.

Below are diagrams illustrating the fundamental Suzuki-Miyaura coupling pathway and a general experimental workflow for the synthesis of a biaryl compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4463-41-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | 128376-64-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a derivative of 4-formylphenylboronic acid, is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of both a reactive aldehyde group and a boronic acid protected as a propanediol ester makes it a versatile building block. The dioxaborinane moiety offers a stable protecting group for the boronic acid, which can be deprotected under specific conditions to participate in a variety of cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its reactivity and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, 4-formylphenylboronic acid, is presented below. For comparative purposes, data for the commonly used pinacol ester derivative is also included.

| Property | This compound | 4-Formylphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Pinacol Ester) |

| Molecular Formula | C₁₀H₁₁BO₃[1] | C₇H₇BO₃ | C₁₃H₁₇BO₃[2] |

| Molecular Weight | 190.00 g/mol [1] | 149.94 g/mol | 232.08 g/mol [2] |

| CAS Number | 160068-88-2, 4463-41-6[1] | 87199-17-5 | 128376-64-7[2] |

| Appearance | Solid (Predicted) | White to off-white solid | White to yellow solid[2] |

| Melting Point | Not available | 235-240 °C | 59-63 °C |

| Boiling Point | 293.8±19.0 °C (Predicted)[3] | Not available | Not available |

| Density | 1.02±0.1 g/cm³ (Predicted)[3] | Not available | Not available |

| Solubility | Not available | Soluble in methanol, sparingly soluble in water | Soluble in organic solvents like THF, CH₂Cl₂ |

| pKa | Not available | 8.2 (Predicted) | Not available |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a reliable synthesis can be adapted from general procedures for the formation of boronic esters from boronic acids and diols. The following is a proposed experimental protocol:

Reaction:

4-Formylphenylboronic acid + 1,3-Propanediol → this compound + H₂O

Materials:

-

4-Formylphenylboronic acid

-

1,3-Propanediol

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous diethyl ether (or toluene)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser (if using toluene)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylphenylboronic acid (1.0 equivalent).

-

Add anhydrous diethyl ether (or toluene) to the flask to create a suspension.

-

Add 1,3-propanediol (1.1 equivalents) to the mixture.

-

Add anhydrous magnesium sulfate (2.0 equivalents) as a dehydrating agent.

-

Stir the reaction mixture at room temperature for 24 hours if using diethyl ether. If using toluene, heat the mixture to reflux for 4-6 hours using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Wash the solid residue with anhydrous diethyl ether (or toluene).

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehydic proton (~10 ppm), doublets for the aromatic protons on the phenyl ring (in the range of 7.5-8.0 ppm), and multiplets for the methylene protons of the propanediol moiety.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the aldehyde carbonyl carbon (~192 ppm), peaks for the aromatic carbons, and peaks for the methylene carbons of the dioxaborinane ring.

-

Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other appropriate adducts.

Reactivity and Stability

Aryl boronic esters, such as this compound, are known for their enhanced stability compared to the corresponding free boronic acids. This increased stability makes them easier to handle, purify by chromatography, and store for extended periods.

The primary reactivity of this molecule is centered around two functional groups:

-

Aldehyde Group: The aldehyde functionality can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions (e.g., Wittig reaction, aldol condensation).

-

Dioxaborinane Group: The boronic ester can be used directly in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Under the basic conditions of the Suzuki-Miyaura reaction, the boronic ester is believed to hydrolyze in situ to the active boronic acid or boronate species, which then participates in the catalytic cycle. The propanediol protecting group can be cleaved under acidic or basic conditions to regenerate the free boronic acid if desired for other applications.

Applications in Drug Discovery

The bifunctional nature of this compound makes it a valuable tool in drug discovery and development.

-

Scaffold for Library Synthesis: The aldehyde group can be derivatized through various reactions to introduce a wide range of substituents, while the boronic ester can be used as a handle for late-stage functionalization via Suzuki-Miyaura coupling. This allows for the rapid generation of diverse compound libraries for screening against biological targets.

-

Synthesis of Complex Molecules: This compound can serve as a key intermediate in the multi-step synthesis of complex drug candidates. The aldehyde can be used to build one part of the molecule, and the boronic ester can be used to connect it to another fragment.

-

Boron-Containing Drug Candidates: Boronic acids and their derivatives are a growing class of pharmacologically active compounds. They are known to act as inhibitors of various enzymes, particularly serine proteases. The this compound scaffold could be incorporated into molecules designed to target specific enzymes.

Visualizations

References

- 1. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4463-41-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a versatile bifunctional molecule integral to advancements in organic synthesis, medicinal chemistry, and materials science. This document details its molecular structure, physicochemical properties, and provides a detailed protocol for its synthesis. A significant focus is placed on its application as a key building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development. This guide aims to be an essential resource for researchers leveraging this compound in the creation of novel chemical entities.

Molecular Structure and Properties

This compound is an organic compound featuring a benzaldehyde moiety substituted with a 1,3,2-dioxaborinane ring. This structure imparts dual reactivity, with the aldehyde group available for traditional carbonyl chemistry and the boronic ester poised for transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BO₃ | --INVALID-LINK-- |

| Molecular Weight | 190.00 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 160068-88-2 | --INVALID-LINK-- |

| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester | --INVALID-LINK-- |

Table 2: Predicted Spectroscopic Data and General Characteristics

| Data Type | Predicted/General Characteristics |

| ¹H NMR | Aromatic protons (δ 7.5-8.0 ppm), Aldehyde proton (δ 9.9-10.1 ppm), Dioxaborinane protons (δ 4.0-4.5 ppm and δ 2.0-2.5 ppm) |

| ¹³C NMR | Aldehyde carbonyl carbon (δ ~192 ppm), Aromatic carbons (δ 125-140 ppm), Dioxaborinane carbons (δ ~62 ppm and δ ~28 ppm) |

| FT-IR | C=O stretch (aldehyde) ~1700 cm⁻¹, Aromatic C-H stretch ~3050 cm⁻¹, B-O stretch ~1350 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 4-formylphenylboronic acid with 1,3-propanediol. This method provides a stable cyclic boronic ester, protecting the boronic acid moiety.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Formylphenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1 equivalent) and toluene to create a slurry.

-

Addition of Diol: Add 1,3-propanediol (1.1 equivalents) to the flask.

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, though in many cases the crude product is of sufficient purity for subsequent reactions.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic ester functionality allows for the formation of carbon-carbon bonds with a wide range of organic halides and triflates, while the aldehyde group can be used for subsequent transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or equivalent reaction vessel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Technical Guide: Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. This compound is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex molecular architectures essential for the development of novel pharmaceuticals and functional materials.

Introduction

This compound is a derivative of 4-formylphenylboronic acid where the boronic acid functionality is protected as a cyclic ester with 1,3-propanediol. This protection strategy enhances the compound's stability and handling properties, preventing the common side reactions associated with free boronic acids, such as dehydration to form boroxines. The presence of the aldehyde group provides a reactive handle for a wide array of chemical transformations, making this a versatile bifunctional intermediate in multi-step synthetic routes.

Synthesis Pathway

The primary and most direct route for the synthesis of this compound involves the esterification of 4-formylphenylboronic acid with 1,3-propanediol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.

Caption: Synthesis of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

| Property | 4-Formylphenylboronic Acid | This compound |

| Molecular Formula | C₇H₇BO₃[1] | C₁₀H₁₁BO₃[2] |

| Molecular Weight | 149.94 g/mol [1] | 190.00 g/mol |

| CAS Number | 87199-17-5[1] | 4463-41-6[2] |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 237-242 °C[3] | Not available |

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from 4-formylphenylboronic acid and 1,3-propanediol.

Materials:

-

4-Formylphenylboronic acid

-

1,3-Propanediol

-

Toluene

-

Anhydrous magnesium sulfate or sodium sulfate

-

Celite (optional)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus[4]

-

Reflux condenser[4]

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid (1.0 eq). Suspend the boronic acid in toluene (approximately 5-10 mL per gram of boronic acid).

-

Addition of Diol: Add 1,3-propanediol (1.1-1.2 eq) to the suspension.

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill, and water will be collected in the Dean-Stark trap.[4]

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which typically takes 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product is obtained as a solid or a viscous oil.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expected Yield: While a specific yield for this reaction is not widely reported, similar esterifications of phenylboronic acids with diols typically proceed in high yields, often exceeding 90%.

Characterization Data (Predicted)

The following are the predicted nuclear magnetic resonance (NMR) spectral data for this compound based on the analysis of its chemical structure and comparison with similar compounds.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| δ 9.98 (s, 1H, -CHO) | δ 192.5 (-CHO) |

| δ 7.90 (d, J = 8.0 Hz, 2H, Ar-H) | δ 138.0 (Ar-C) |

| δ 7.85 (d, J = 8.0 Hz, 2H, Ar-H) | δ 135.0 (Ar-C) |

| δ 4.25 (t, J = 5.5 Hz, 4H, -O-CH₂-) | δ 128.5 (Ar-C) |

| δ 2.05 (quint, J = 5.5 Hz, 2H, -CH₂-CH₂-CH₂-) | δ 62.0 (-O-CH₂) |

| δ 27.5 (-CH₂-CH₂-CH₂-) |

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its application in a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthesis and application workflow.

Conclusion

The synthesis of this compound via the esterification of 4-formylphenylboronic acid with 1,3-propanediol is a straightforward and efficient method for preparing this valuable synthetic intermediate. The protection of the boronic acid group allows for a broader range of subsequent chemical transformations, making it an essential tool for medicinal chemists and materials scientists. The detailed protocol and compiled data in this guide are intended to facilitate its synthesis and application in research and development settings.

References

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

IUPAC Name: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

This guide provides a comprehensive overview of this compound, a key bifunctional molecule in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Structure

This compound is an organoboron compound featuring a benzaldehyde moiety and a cyclic boronic ester derived from 1,3-propanediol.[1] This structure provides two reactive sites: the aldehyde group, which can undergo various carbonyl reactions, and the dioxaborinane group, which is a stable and effective partner in carbon-carbon bond-forming reactions.[2]

| Property | Value |

| Molecular Formula | C₁₀H₁₁BO₃[1] |

| Molecular Weight | 190.01 g/mol |

| CAS Number | 160068-88-2, 4463-41-6[1] |

| Appearance | White to light yellow crystalline powder[2] |

| Synonyms | 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester[1] |

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-formylphenylboronic acid, followed by its esterification with 1,3-propanediol.

Synthesis of 4-Formylphenylboronic Acid

Several methods exist for the synthesis of 4-formylphenylboronic acid. A common route starts from 4-bromobenzaldehyde. The aldehyde group is first protected as an acetal, for instance, by reacting with diethoxymethoxyethane and ethanol.[3] The resulting 1-bromo-4-(diethoxymethyl)benzene then undergoes a Grignard reaction with magnesium, followed by a reaction with a trialkyl borate, such as tri-n-butyl borate or triisopropyl borate.[3] An acidic work-up then hydrolyzes the boronic ester and the acetal to yield 4-formylphenylboronic acid.[3] High yields have been reported for this transformation, particularly when using aryllithium intermediates at low temperatures.[3]

Caption: Synthesis of 4-Formylphenylboronic Acid.

Experimental Protocol: Esterification with 1,3-Propanediol

The final step is the formation of the cyclic boronic ester. This is a condensation reaction between 4-formylphenylboronic acid and 1,3-propanediol. These reactions are typically carried out in a non-aqueous solvent, and the water formed during the reaction is removed to drive the equilibrium towards the product.

Materials:

-

4-Formylphenylboronic acid

-

1,3-Propanediol (1.1 equivalents)

-

Toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-formylphenylboronic acid and toluene.

-

Add 1.1 equivalents of 1,3-propanediol to the suspension.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Applications in Organic Synthesis

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[4][5][6] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes.[4][5]

The boronic ester of 1,3-propanediol offers good stability and reactivity in these coupling reactions. The aldehyde functionality can be retained during the coupling and used for subsequent transformations, making this a valuable bifunctional reagent.

Suzuki-Miyaura Coupling: A General Workflow

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Caption: General Workflow for Suzuki-Miyaura Coupling.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.

-

Add the solvent system to the mixture.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Role in Drug Discovery and Development

Boronic acids and their esters are of growing interest in medicinal chemistry.[7][8] The boronic acid moiety can act as a transition-state analog inhibitor of certain enzymes, most notably serine proteases.[7] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.[7][8]

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its precursor, 4-formylphenylboronic acid, is a key intermediate in the synthesis of pharmaceuticals such as the HIV protease inhibitor Atazanavir and the cancer therapeutic Rucaparib.[2] The bifunctional nature of this compound makes it a valuable tool for constructing complex molecular scaffolds that are central to many drug discovery programs. The aldehyde can be used as a handle for further derivatization, allowing for the exploration of structure-activity relationships.

References

- 1. This compound | C10H11BO3 | CID 2794711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a versatile organic compound that holds significant promise for researchers, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive aldehyde group with a stable boronic acid surrogate, the 1,3,2-dioxaborinane ring, make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and insights into its role in contemporary drug discovery.

Core Physical and Chemical Properties

This compound, also known as 4-formylphenylboronic acid propane-1,3-diol cyclic ester, is a white to off-white solid. Its stability is enhanced by the cyclic ester protecting the boronic acid moiety, which allows for easier handling and purification compared to the free boronic acid.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BO₃ | PubChem[1] |

| Molecular Weight | 190.00 g/mol | ChemicalBook[2] |

| Appearance | White to off-white solid | --- |

| Melting Point | Not available | --- |

| Boiling Point (Predicted) | 293.8 ± 19.0 °C | ChemicalBook |

| Density (Predicted) | 1.02 ± 0.1 g/cm³ | ChemicalBook |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, and DMF. | --- |

Chemical Properties

The chemical reactivity of this compound is dominated by the presence of the aldehyde and the dioxaborinane functionalities.

| Property | Description |

| CAS Number | 160068-88-2[2] |

| Key Functional Groups | Aldehyde (-CHO), 1,3,2-Dioxaborinane |

| Primary Reactivity | Suzuki-Miyaura cross-coupling reactions, Aldehyde-specific reactions (e.g., reductive amination, Wittig reaction) |

| Stability | Generally stable under standard laboratory conditions. The dioxaborinane ring offers greater stability compared to the corresponding boronic acid, particularly against protodeboronation. |

| Storage | Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. |

Spectroscopic Data (Analogous Compounds)

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.8-10.0 ppm), aromatic protons in the para-substituted pattern (two doublets between δ 7.5-8.0 ppm), and protons of the propane-1,3-diol moiety of the dioxaborinane ring (multiplets around δ 4.2 and 2.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would feature a downfield signal for the carbonyl carbon of the aldehyde (δ ~192 ppm). The aromatic carbons would appear in the δ 125-140 ppm region. The carbons of the dioxaborinane ring are expected around δ 62 ppm (O-CH₂) and δ 28 ppm (CH₂).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to display a strong absorption band for the carbonyl (C=O) stretch of the aldehyde at approximately 1700 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde and aromatic ring would be observed around 2850-2750 cm⁻¹ and 3100-3000 cm⁻¹, respectively. The B-O bond stretching would likely appear in the 1350-1310 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 190. Common fragmentation patterns would involve the loss of the aldehyde group (CHO) and fragmentation of the dioxaborinane ring.

Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds, which are prevalent scaffolds in pharmaceuticals.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization based on the specific substrate.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the anhydrous solvent to the flask.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

References

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde is a versatile organic compound that serves as a key building block in modern synthetic chemistry. Its utility primarily stems from the presence of a boronic acid protected as a 1,3-dioxaborinane ester and a benzaldehyde functional group. This bifunctionality allows for its participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research. The aldehyde group provides a reactive handle for derivatization, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synonyms, identifiers, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in drug discovery and development.

Synonyms and Identifiers

Accurate identification of chemical compounds is critical for research and development. The following tables summarize the common synonyms and chemical identifiers for this compound.

| Synonym | Source |

| 4-Formylphenylboronic acid, propane-1,3-diol cyclic ester | PubChem |

| 4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester | PubChem |

| p-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | ChemicalBook |

| This compound | PubChem |

| Identifier | Value | Source |

| CAS Number | 4463-41-6, 160068-88-2 | PubChem |

| PubChem CID | 2794711 | PubChem |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₀H₁₁BO₃ | PubChem |

| InChI | InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | PubChem |

| InChIKey | AMQBUMNOSGJNQL-UHFFFAOYSA-N | PubChem |

| SMILES | C1COB(OC1)C2=CC=C(C=C2)C=O | PubChem |

Physicochemical Properties

The following table outlines key physicochemical properties of this compound. These properties are crucial for designing experimental conditions and understanding the compound's behavior.

| Property | Value | Source |

| Molecular Weight | 190.01 g/mol | PubChem |

| Exact Mass | 190.079774 g/mol | PubChem |

| Topological Polar Surface Area | 43.7 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 220 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Detailed Methodology for the Synthesis of the Pinacol Ester Analog (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde): [1]

-

Reactants and Reagents:

-

p-Bromobenzaldehyde (starting material)

-

Bis(pinacolato)diboron (borylating agent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (catalyst)

-

Potassium acetate (KOAc) (base)

-

1,4-Dioxane (solvent)

-

Petroleum ether (for purification)

-

Ethyl acetate (for purification)

-

Silica gel (for chromatography)

-

-

Procedure:

-

To a stirred solution of p-bromobenzaldehyde (e.g., 8 g, 0.15 mol) and bis(pinacolato)diboron (e.g., 45.7 g, 0.18 mol) in 1,4-dioxane, add Pd(dppf)Cl₂ (e.g., 5.26 g, 7.5 mmol) and potassium acetate (e.g., 22.0 g, 0.225 mol).[1]

-

The reaction mixture is stirred at 80 °C for 15 minutes under an inert atmosphere (e.g., argon).[1]

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then diluted with petroleum ether (e.g., 500 mL), and any insoluble material is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by flash chromatography on silica gel using a petroleum ether/ethyl acetate (10:1) eluent system to afford the pure product as a white solid.[1]

-

Note: To synthesize the target compound, this compound, propane-1,3-diol would be used in a transesterification reaction with a suitable boronic acid precursor or directly in a similar borylation reaction with a diboron reagent derived from propane-1,3-diol.

Application in Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl compounds. The aldehyde functionality can then be further manipulated.

General Reaction Scheme:

Representative Experimental Protocol:

While a specific protocol using this compound was not detailed in the search results, a general procedure for a Suzuki-Miyaura coupling is as follows:

-

Reactants and Reagents:

-

Aryl halide (Ar-X) (e.g., bromobenzene, iodobenzene)

-

This compound (boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

-

Add the solvent system and degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.

-

Signaling Pathways and Experimental Workflows

The primary utility of this compound is not in directly modulating signaling pathways but rather as a crucial intermediate in the synthesis of molecules that do. Its application in Suzuki-Miyaura cross-coupling is a key workflow in drug discovery for the construction of complex molecular scaffolds.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This workflow is fundamental in medicinal chemistry for the synthesis of a vast number of biologically active compounds, where the ability to predictably and efficiently form carbon-carbon bonds is paramount. The use of boronic esters like this compound is integral to this process.

References

An In-depth Technical Guide to the Starting Materials for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a valuable building block in organic synthesis. The document details the primary starting materials, provides a plausible experimental protocol for its preparation, and includes quantitative data and a workflow diagram to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a derivative of 4-formylphenylboronic acid where the boronic acid moiety is protected as a cyclic ester with 1,3-propanediol. This protection strategy enhances the stability of the boronic acid, preventing side reactions such as boroxine formation, and allows for its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Core Starting Materials

The primary and most direct starting materials for the synthesis of this compound are:

-

4-Formylphenylboronic acid: This is the key precursor containing the desired aryl aldehyde and boronic acid functionalities.

-

1,3-Propanediol: This diol reacts with the boronic acid to form the stable six-membered cyclic dioxaborinane ring.

Synthesis of the Key Precursor: 4-Formylphenylboronic Acid

4-Formylphenylboronic acid (4-FPBA) is a commercially available compound. However, for researchers who wish to synthesize it in-house, several methods have been reported. A common approach, reported by Heinrich Nöth in 1990, starts from 4-bromobenzaldehyde.[1] The aldehyde group is first protected as an acetal, followed by the formation of a Grignard reagent, which then reacts with a trialkyl borate. Subsequent acidic work-up yields 4-formylphenylboronic acid.[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound from 4-formylphenylboronic acid and 1,3-propanediol is an esterification reaction. The key to achieving a high yield is the efficient removal of water, which is a byproduct of the reaction. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme

Caption: General reaction scheme for the synthesis.

Detailed Methodology

Materials:

-

4-Formylphenylboronic acid

-

1,3-Propanediol

-

Toluene (anhydrous)

-

Magnesium sulfate or Sodium sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid and 1,3-propanediol.

-

Add a suitable volume of anhydrous toluene to the flask to allow for efficient stirring and azeotropic removal of water.

-

Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser than toluene, will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to yield pure this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Formylphenylboronic acid | 1.0 equivalent |

| 1,3-Propanediol | 1.0 - 1.2 equivalents |

| Solvent | |

| Toluene | Sufficient for azeotropic reflux |

| Reaction Conditions | |

| Temperature | Reflux (approx. 111 °C for toluene) |

| Reaction Time | 2 - 6 hours (monitor by TLC) |

| Workup & Purification | |

| Solvent Removal | Rotary Evaporation |

| Purification Method | Recrystallization |

| Yield | |

| Expected Yield | > 85% |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that relies on the esterification of 4-formylphenylboronic acid with 1,3-propanediol. The use of a Dean-Stark apparatus for the removal of water is crucial for driving the reaction to completion. This protected boronic acid ester is a versatile and stable intermediate, making it an essential tool for organic chemists in the development of novel compounds with applications in pharmaceuticals and materials science.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Benzaldehyde Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde boronic esters, a class of organoboron compounds, have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique bifunctional nature, possessing both a reactive aldehyde group and a versatile boronic ester, allows for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the discovery and historical development of these valuable reagents, complete with detailed experimental protocols, quantitative data, and graphical representations of key chemical and biological pathways.

Historical Perspective: From Boronic Acids to Benzaldehyde Derivatives

The journey to benzaldehyde boronic esters begins with the broader history of organoboron chemistry. In 1860, Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1][2] This seminal work laid the foundation for a field that would revolutionize synthetic chemistry. However, it was not until the mid-20th century that the synthetic utility of organoboranes began to be widely recognized, largely through the pioneering work of Herbert C. Brown on hydroboration.

A pivotal moment in the history of aryl boronic acids, the direct precursors to their ester derivatives, was the development of methods for their synthesis from organometallic reagents. The reaction of Grignard or organolithium compounds with trialkyl borates became a standard method for creating the crucial carbon-boron bond.[3]

The specific lineage of benzaldehyde-containing boronic acid derivatives can be traced to the work of Heinrich Nöth and his group. In 1990, they reported the synthesis of 4-formylphenylboronic acid.[4] Their method involved the protection of the aldehyde functionality of 4-bromobenzaldehyde as an acetal, followed by the formation of a Grignard reagent and subsequent reaction with a trialkyl borate. Acidic work-up then furnished the desired boronic acid.[4] This development was a critical step, providing a stable and versatile building block that combined the reactivity of an aldehyde with the coupling capabilities of a boronic acid. The conversion of such boronic acids to their more stable and synthetically versatile ester derivatives, such as the pinacol ester, was a logical and significant progression in the field.

Synthetic Methodologies and Experimental Protocols

The synthesis of benzaldehyde boronic esters can be achieved through several routes. The most common methods involve the reaction of a protected benzaldehyde derivative bearing a halide with a boron source in the presence of an organometallic reagent, or through palladium-catalyzed cross-coupling reactions.

Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

A widely used and representative benzaldehyde boronic ester is 4-formylphenylboronic acid pinacol ester. A common synthetic route starts from 4-bromobenzaldehyde, with the aldehyde group protected as a diethyl acetal.

Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde from 4-Bromobenzaldehyde Diethyl Acetal

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromobenzaldehyde diethyl acetal (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the acetal solution to the magnesium turnings and gently warm the flask to initiate the Grignard reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining acetal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

To a separate flame-dried flask, add anhydrous THF and cool to -78 °C.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.1 equivalents) to the cold THF.

-

Slowly add the Grignard reagent solution to the pinacolborane solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the 4-formylphenylboronic acid pinacol ester.

Logical Workflow for the Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

Caption: Workflow for the synthesis of 4-formylphenylboronic acid pinacol ester.

Quantitative Data

The following tables summarize key quantitative data for representative benzaldehyde boronic esters and their synthetic methods.

Table 1: Physicochemical Properties of 4-Formylphenylboronic Acid Pinacol Ester

| Property | Value | Reference(s) |

| CAS Number | 128376-64-7 | [5] |

| Molecular Formula | C₁₃H₁₇BO₃ | [5] |

| Molecular Weight | 232.09 g/mol | [5] |

| Melting Point | 61 °C | |

| Appearance | Solid | [6] |

Table 2: Representative Yields for the Synthesis of Aryl Boronic Esters

| Starting Material | Boron Source | Catalyst/Reagent | Yield (%) | Reference(s) |

| 4-Bromobenzaldehyde Diethyl Acetal | Pinacolborane | Mg (Grignard) | ~87% (of protected ester) | [7] |

| Aryl Halides | Bis(pinacolato)diboron | PdCl₂(dppf), KOAc | 60-98% | [8] |

| Arylamines | Bis(pinacolato)diboron | tBuONO | Moderate to good | [9] |

Table 3: Spectroscopic Data for 4-Formylphenylboronic Acid Pinacol Ester

| Spectroscopy | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.36 (s, 12H), 7.85 (d, J=8.0 Hz, 2H), 7.90 (d, J=8.0 Hz, 2H), 10.05 (s, 1H) | [10] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 24.9, 84.3, 128.8, 135.2, 135.9, 192.6 | [10] |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ (ppm): ~31 | [10] |

| IR (ATR) | ν (cm⁻¹): ~1700 (C=O stretch) | [5] |

Applications in Organic Synthesis and Medicinal Chemistry

Benzaldehyde boronic esters are highly valued for their utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. Benzaldehyde boronic esters are excellent substrates for this reaction, allowing for the synthesis of complex biaryl aldehydes, which are important intermediates in the synthesis of pharmaceuticals and advanced materials.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

The unique properties of the boronic ester group have been exploited in the design of novel therapeutic agents.

1. Serine Protease Inhibitors:

Boronic acids and their esters are known to be potent inhibitors of serine proteases.[11] The boron atom can form a reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] This interaction leads to potent and often highly selective enzyme inhibition.

Mechanism of Serine Protease Inhibition by a Boronic Acid

Caption: Inhibition of a serine protease by a boronic acid.

2. ROS-Triggered Prodrugs:

The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[13] This has been leveraged in the design of ROS-responsive prodrugs. Boronic esters can be cleaved in the presence of H₂O₂, leading to the release of a parent drug molecule. This strategy allows for targeted drug delivery to cancer cells, potentially reducing systemic toxicity.

ROS-Triggered Release of a Drug from a Boronic Ester Prodrug

Caption: Mechanism of ROS-triggered drug release from a boronic ester prodrug.

Conclusion

From their conceptual origins in the 19th century to their synthesis and widespread application in the late 20th and early 21st centuries, benzaldehyde boronic esters have carved a significant niche in the landscape of chemical sciences. Their historical development is a testament to the continuous evolution of synthetic methodology. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and diverse reactivity of these compounds is paramount for leveraging their full potential in the creation of novel molecules with significant scientific and therapeutic impact.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. escholarship.org [escholarship.org]

- 4. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 2769536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Formylphenylboronic acid, pinacol ester AldrichCPR 128376-64-7 [sigmaaldrich.com]

- 7. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. ftp.orgsyn.org [ftp.orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a key organoboron compound utilized in organic synthesis. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on predicted data and experimental data from its closely related analogue, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. This approach offers valuable insights for researchers, scientists, and professionals in drug development. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Disclaimer

Chemical Structures

Caption: Chemical structures of the target compound and its analogue.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and the experimental data for its pinacol ester analogue.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.95 | s | 1H | Aldehyde (-CHO) |

| ~7.85 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.50 | d | 2H | Aromatic (ortho to -B) |

| ~4.20 | t | 4H | Dioxaborinane (-O-CH₂-) |

| ~2.05 | p | 2H | Dioxaborinane (-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~192.5 | Aldehyde (-CHO) |

| ~137.0 | Aromatic (C-CHO) |

| ~135.0 | Aromatic (ortho to -CHO) |

| ~129.0 | Aromatic (ortho to -B) |

| ~130.0 (broad) | Aromatic (C-B) |

| ~62.5 | Dioxaborinane (-O-CH₂) |

| ~27.5 | Dioxaborinane (-CH₂-) |

Table 3: Experimental NMR Data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (Analogue)

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 10.01 | Aldehyde (-CHO) | 192.6 | Aldehyde (-CHO) |

| 7.89 | Aromatic (ortho to -CHO) | 137.2 | Aromatic (C-CHO) |

| 7.84 | Aromatic (ortho to -B) | 135.3 | Aromatic (ortho to -CHO) |

| 1.36 | Pinacol (-CH₃) | 129.1 | Aromatic (ortho to -B) |

| 84.4 | Pinacol (-C(CH₃)₂) | ||

| 25.0 | Pinacol (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. The characteristic absorption bands for the aldehyde and boronic ester groups are of primary interest.

Table 4: Predicted and Analogue IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Experimental Wavenumber (cm⁻¹) for Analogue | Vibration Mode |

| C=O (Aldehyde) | ~1705 | 1703 | Stretch |

| C-H (Aldehyde) | ~2820, ~2730 | 2825, 2735 | Stretch |

| C=C (Aromatic) | ~1600, ~1480 | 1605, 1485 | Stretch |

| B-O | ~1350 | 1355 | Stretch |

| C-O | ~1130 | 1132 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 5: Mass Spectrometry Data

| Ion | Predicted m/z for Target (C₁₀H₁₁BO₃) | Experimental m/z for Analogue (C₁₃H₁₇BO₃) |

| [M]⁺ | 190.08 | 232.13 |

| [M-H]⁺ | 189.07 | 231.12 |

| [M-CHO]⁺ | 161.07 | 203.12 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Caption: General workflow for FT-IR spectroscopic analysis.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This technical guide has provided a detailed summary of the key spectroscopic data for this compound, utilizing predicted values for the target compound and experimental data from a close structural analogue. The tabulated data and standardized experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the identification and characterization of this important chemical entity.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Aryl Halides with 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and substituted aromatic compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note details a protocol for the Suzuki-Miyaura coupling of various aryl halides with 4-(1,3,2-dioxaborinan-2-yl)benzaldehyde. This reagent is a stable, easy-to-handle cyclic boronate ester of 4-formylphenylboronic acid, offering advantages over the free boronic acid in terms of stability and storage.[5] The protocol is designed to be robust and applicable to a wide range of substrates, yielding 4'-formylbiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][5] The key steps are the oxidative addition of the aryl halide to the active Pd(0) species, followed by transmetalation with the boronate ester (which is activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][6] The general experimental workflow provides a systematic approach from reaction setup to the isolation of the purified product.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Data: Reaction Conditions

The following table summarizes representative conditions for the Suzuki coupling of this compound with various aryl halides. Yields are highly dependent on the specific substrate and optimization of conditions.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-80 |

| 5 | 4-Bromobenzonitrile | Pd(OAc)₂ (1.5) + P(t-Bu)₃ (3) | K₂CO₃ | DMF | 100 | 6 | 88-96 |

Detailed Experimental Protocol

This section provides a general, robust procedure for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (228 mg, 1.1 mmol, 1.1 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, 8 mL)

-

Deionized Water (2 mL)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Reaction Setup:

-

To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.1 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.[7]

Procedure:

-

Using a syringe, add the degassed solvent (e.g., 8 mL of 1,4-Dioxane and 2 mL of water) to the flask containing the solid reagents.

-

Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[7]

Reaction Monitoring:

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 4:1 hexanes:ethyl acetate).[3][7]

-

Visualize the spots under UV light. The reaction is considered complete upon the disappearance of the limiting starting material (typically the aryl halide).

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

-

Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).[8]

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[3]

Purification:

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4'-formylbiphenyl derivative.[3]

Safety Precautions:

-

Palladium catalysts and some organic solvents can be hazardous. Handle all chemicals in a well-ventilated fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Aryl boronic acids and their esters can be irritants. Avoid inhalation and skin contact.[8]

References

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. scribd.com [scribd.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. www1.udel.edu [www1.udel.edu]

The Versatile Role of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Modern Organic Synthesis

For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the synthetic applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde. This versatile bifunctional molecule, featuring both an aldehyde and a masked boronic acid, serves as a valuable building block in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its utility in constructing complex molecular architectures makes it a significant tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for key transformations involving this compound, including the Suzuki-Miyaura coupling, Petasis three-component reaction, Horner-Wadsworth-Emmons olefination, and reductive amination. The inclusion of quantitative data, detailed methodologies, and visual diagrams of reaction pathways offers a practical resource for laboratory work.

Key Synthetic Applications and Protocols

This compound's dual reactivity allows for its participation in a wide array of chemical transformations. The aldehyde group can readily undergo reactions such as olefination and reductive amination, while the dioxaborinane moiety is a stable precursor for Suzuki-Miyaura and Petasis reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. This compound can be coupled with various aryl halides to produce formyl-substituted biaryls, which are important intermediates for more complex molecules.

Applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, a propan-1,3-diol cyclic ester of 4-formylphenylboronic acid, is a versatile and pivotal building block in modern medicinal chemistry. Its bifunctional nature, possessing both a reactive aldehyde group and a stable boronic acid ester, makes it an invaluable synthon for the construction of complex molecular architectures found in numerous pharmaceutical agents. The boronic acid ester moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The aldehyde functionality provides a convenient handle for subsequent chemical transformations, including reductive amination, condensation reactions, and oxidations, allowing for the introduction of diverse pharmacophores.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for prominent drug molecules, namely the HIV-1 protease inhibitor Atazanavir and the PARP inhibitor Rucaparib.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of biaryl and heteroaryl aldehydes through the Suzuki-Miyaura coupling reaction. These resulting aldehydes are crucial intermediates in the multi-step synthesis of a variety of therapeutic agents.